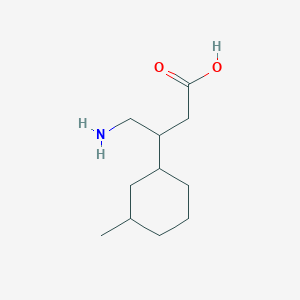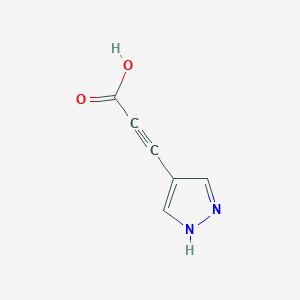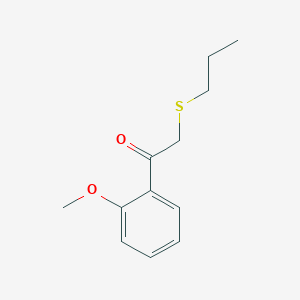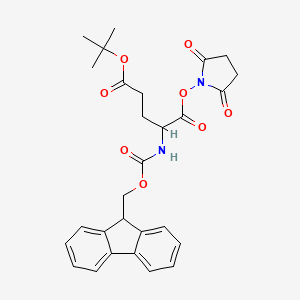
N-Fmoc-O5-tert-butyl-L-glutamic acid succinimido ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Fmoc-O5-tert-butyl-L-glutamic acid succinimido ester is a derivative of L-glutamic acid, a naturally occurring amino acid. This compound is widely used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group is a common protecting group in organic synthesis, particularly in the field of peptide chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-O5-tert-butyl-L-glutamic acid succinimido ester typically involves the following steps:
Protection of the Carboxyl Group: The carboxyl group of L-glutamic acid is protected by converting it into a tert-butyl ester. This is achieved by reacting L-glutamic acid with tert-butyl alcohol in the presence of a strong acid catalyst.
Fmoc Protection: The amino group of the protected L-glutamic acid is then protected by reacting it with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of Succinimido Ester: The final step involves the formation of the succinimido ester by reacting the Fmoc-protected L-glutamic acid tert-butyl ester with N-hydroxysuccinimide (NHS) and a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-Fmoc-O5-tert-butyl-L-glutamic acid succinimido ester undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed by treatment with a base such as piperidine, allowing for further functionalization of the amino group.
Hydrolysis: The tert-butyl ester can be hydrolyzed under acidic conditions to yield the free carboxylic acid.
Coupling Reactions: The succinimido ester can react with amines to form amide bonds, making it useful in peptide synthesis.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Ester Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is used to hydrolyze the tert-butyl ester.
Coupling Reactions: N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) are used to form the succinimido ester.
Major Products
Fmoc Removal: Yields the free amino group.
Ester Hydrolysis: Yields the free carboxylic acid.
Coupling Reactions: Yields amide bonds with various amines.
Wissenschaftliche Forschungsanwendungen
N-Fmoc-O5-tert-butyl-L-glutamic acid succinimido ester has a wide range of applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the synthesis of peptide-based drugs and prodrugs.
Bioconjugation: Used to attach peptides to other biomolecules, such as antibodies, for targeted drug delivery.
Material Science: Utilized in the synthesis of peptide-based materials for biomedical applications.
Wirkmechanismus
The mechanism of action of N-Fmoc-O5-tert-butyl-L-glutamic acid succinimido ester involves the protection and deprotection of functional groups during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the tert-butyl ester protects the carboxyl group. The succinimido ester facilitates the formation of amide bonds with amines, allowing for the sequential addition of amino acids to form peptides.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Fmoc-L-glutamic acid 5-tert-butyl ester: Similar structure but lacks the succinimido ester group.
Fmoc-L-glutamic acid 5-tert-butyl ester: Another similar compound used in peptide synthesis.
Uniqueness
N-Fmoc-O5-tert-butyl-L-glutamic acid succinimido ester is unique due to the presence of the succinimido ester group, which enhances its reactivity in coupling reactions. This makes it particularly useful in the synthesis of complex peptides and bioconjugates.
Eigenschaften
IUPAC Name |
5-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O8/c1-28(2,3)37-25(33)15-12-22(26(34)38-30-23(31)13-14-24(30)32)29-27(35)36-16-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22H,12-16H2,1-3H3,(H,29,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXJIYSGLYYEHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

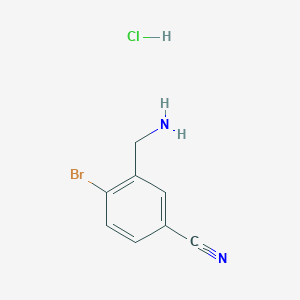
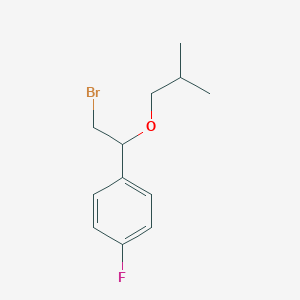
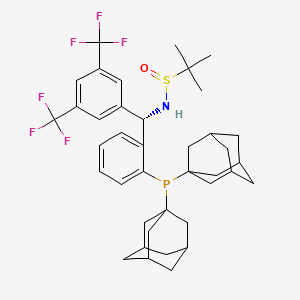

![9-benzyl-4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide](/img/structure/B13644847.png)


![Thieno[3,2-b]pyridine-5,7(4H,6H)-dione](/img/structure/B13644861.png)
